DiSulfo-Cy5 alkyne

Bioconjugation Protein Labeling Click Chemistry

DiSulfo-Cy5 alkyne (CAS 1617497-19-4), also referred to as Sulfo-Cyanine5 alkyne, is a water-soluble, far-red fluorescent dye derivative of the Cyanine5 (Cy5) class. Its core pentamethine cyanine structure, modified with two sulfonate (-SO₃⁻) groups, confers high aqueous solubility and a net negative charge.

Molecular Formula C35H40N3NaO7S2
Molecular Weight 701.8 g/mol
Cat. No. B15597435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-Cy5 alkyne
Molecular FormulaC35H40N3NaO7S2
Molecular Weight701.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1
InChIKeyFBFMHITXFHJTID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-Cy5 Alkyne for Bioorthogonal Conjugation: Technical Specifications and Procurement Considerations


DiSulfo-Cy5 alkyne (CAS 1617497-19-4), also referred to as Sulfo-Cyanine5 alkyne, is a water-soluble, far-red fluorescent dye derivative of the Cyanine5 (Cy5) class. Its core pentamethine cyanine structure, modified with two sulfonate (-SO₃⁻) groups, confers high aqueous solubility and a net negative charge . The terminal alkyne functional group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling of azide-tagged biomolecules . Its spectral profile (Ex/Em 649/672 nm in PBS) is compatible with standard 633 nm and 647 nm laser lines, making it suitable for a broad range of fluorescence microscopy and imaging platforms .

Why DiSulfo-Cy5 Alkyne is Not Simply Interchangeable with Cy5 or Other Red Dyes


Although DiSulfo-Cy5 alkyne shares spectral overlap with standard Cy5 alkyne and Alexa Fluor 647 alkyne, their physical and biological properties differ substantially, directly impacting experimental outcomes. Cy5 alkyne exhibits poor aqueous solubility (~0.4 mM) and requires organic co-solvents that can denature sensitive biomolecules [1]. The di-sulfonate modification in DiSulfo-Cy5 alkyne eliminates this requirement, enabling entirely aqueous reaction conditions . More critically, the charge imparted by these sulfonate groups drastically alters in vivo pharmacokinetics, as demonstrated by a 2025 comparative study showing that Cy5 variants with different net charges (0, -1, -2) exhibit markedly different tumor uptake kinetics and renal retention profiles [2]. Therefore, simple substitution based on fluorescence alone can lead to labeling failure, protein aggregation, or misinterpretation of in vivo biodistribution data.

Quantitative Evidence for DiSulfo-Cy5 Alkyne Differentiation vs. Cy5 Alkyne and Other Comparators


Aqueous Solubility: DiSulfo-Cy5 Alkyne Eliminates Need for Organic Co-Solvents

DiSulfo-Cy5 alkyne exhibits complete aqueous solubility, whereas non-sulfonated Cy5 alkyne is practically insoluble in water. Cy5 alkyne has a reported water solubility of approximately 200 mg/L (0.4 mM), necessitating dissolution in DMSO or DMF prior to addition to aqueous reaction mixtures [1]. In contrast, DiSulfo-Cy5 alkyne is described as 'very high in water' and 'easily dissolves' without organic co-solvents . This difference enables direct use in aqueous labeling reactions, preventing protein denaturation or precipitation associated with organic solvents.

Bioconjugation Protein Labeling Click Chemistry

Prevention of Dye-Induced Protein Aggregation Post-Conjugation

Due to its two sulfonate groups and net negative charge, DiSulfo-Cy5 alkyne prevents hydrophobic aggregation of labeled biomolecules, a common issue with non-sulfonated Cy5 dyes. Technical literature states that the strong aqueous solubility and ionic character ensure that '标记到生物分子表面后不会引发疏水性聚集' (does not induce hydrophobic aggregation after labeling onto biomolecule surfaces) [1]. This contrasts with non-sulfonated Cy5, where the hydrophobic dye core can promote protein aggregation in aqueous buffers, leading to signal loss and assay artifacts.

Antibody Labeling Fluorescence Polarization Conjugate Stability

Superior Fluorescence Increase in qPCR Molecular Beacons vs. Non-Sulfonated Cy5

In a direct comparative study of dye-quencher pairs for fluorogenic qPCR probes, the combination of disulfo-Cy5 with BHQ2 quencher demonstrated the highest fluorescence increase during probe melting, making it the preferred choice for molecular beacon design [1]. The study compared Cy5 vs. disulfo-Cy5 and BHQ2 vs. BHQ3 across TaqMan probes with varying secondary structure stability. Disulfo-Cy5-BHQ2 exhibited superior thermal quenching and fluorescence enhancement upon melting compared to the non-sulfonated Cy5-BHQ3 pair, which performed better in standard TaqMan probe formats [1].

qPCR Probe Design Molecular Beacons Diagnostic Assay Development

Reduced Renal Retention and Improved In Vivo Biodistribution of Nanobody Tracers

A 2025 comparative study systematically evaluated nanobodies (Nbs) labeled with three sulfo-Cy5 derivatives having different net charges: Cy5²⁻ (charge -2, equivalent to DiSulfo-Cy5), Cy5⁻ (charge -1), and Cy5° (charge 0) [1]. Nb-Cy5²⁻ enabled specific tumor visualization in mice within 1 hour post-injection with minimal background signal, while Nb-Cy5⁻ required at least 3 hours and showed nonspecific liver accumulation [1]. Critically, Nb-Cy5²⁻ overcame the typical renal retention observed for nanobodies, with microscopic analysis revealing differential accumulation in proximal tubule lysosomes and subsequent metabolization, a property not shared by the other charge variants [1].

In Vivo Fluorescence Imaging Pharmacokinetics Nanobody Conjugates

Comparable Brightness and Photophysical Performance to Alexa Fluor 647

DiSulfo-Cy5 alkyne offers competitive photophysical properties relative to Alexa Fluor 647, a widely adopted but more expensive alternative. DiSulfo-Cy5 alkyne has an extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.28 in PBS . Alexa Fluor 647 alkyne has an extinction coefficient of 270,000-271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.33 . The resulting brightness (ε × Φ) is 75,880 for DiSulfo-Cy5 alkyne and 89,430 for Alexa Fluor 647 alkyne, a ~15% difference. However, DiSulfo-Cy5 alkyne has been cited for 'superior brightness' in specific peptide-based probe designs due to its favorable spectral properties in the far-red region where tissue penetration is improved and background autofluorescence is low [1].

Fluorescence Microscopy Flow Cytometry Multiplex Imaging

pH-Insensitive Fluorescence from pH 4 to pH 10

DiSulfo-Cy5 alkyne maintains consistent fluorescence intensity across a broad pH range (pH 4 to pH 10), a critical feature for imaging in acidic cellular compartments (e.g., endosomes, lysosomes) or during pH-perturbing experimental conditions . This property is comparable to Alexa Fluor 647 and contrasts with some fluorescein-based dyes that exhibit marked pH-dependent quenching. The pH insensitivity ensures that changes in fluorescence signal accurately reflect target abundance rather than environmental pH fluctuations.

Live-Cell Imaging Endosomal Tracking pH-Stable Probes

Procurement-Driven Application Scenarios for DiSulfo-Cy5 Alkyne


High-Sensitivity Molecular Beacon Design for SNP Detection

Based on direct comparative evidence showing disulfo-Cy5-BHQ2 provides the highest fluorescence increase during probe melting, this dye is the recommended choice for molecular beacon assays requiring maximal signal-to-noise ratio for single nucleotide polymorphism (SNP) discrimination [1]. Procurement of DiSulfo-Cy5 alkyne for conjugation to molecular beacons ensures optimal assay performance compared to using non-sulfonated Cy5 or alternative fluorophores [1].

In Vivo Nanobody Tracer Development with Minimal Renal Retention

For researchers developing nanobody-based imaging agents or targeted therapeutics, DiSulfo-Cy5 alkyne (charge -2) is the empirically validated choice to minimize renal retention and accelerate tumor uptake [2]. The 2025 study by Mateusiak et al. demonstrated that Nb-Cy5²⁻ achieves tumor visualization within 1 hour post-injection while avoiding the liver accumulation and prolonged kidney signal observed with other Cy5 charge variants [2]. This directly translates to cleaner in vivo imaging data and reduced potential for off-target toxicity.

Organic Solvent-Free Labeling of Solvent-Sensitive Proteins and Antibodies

When labeling proteins that are prone to denaturation or aggregation in the presence of DMSO or DMF, DiSulfo-Cy5 alkyne is the only practical option among Cy5-alkyne reagents. Its high aqueous solubility (>0.4 mM) enables direct conjugation in purely aqueous buffers, preserving native protein conformation and activity [3]. This is particularly critical for fragile antibody fragments, membrane proteins, or enzymes where activity loss can compromise downstream functional assays.

Cost-Effective Multiplex Fluorescence Imaging with Standard Cy5 Filter Sets

For laboratories seeking to establish or expand multiplex imaging panels without investing in new filter sets or detection channels, DiSulfo-Cy5 alkyne offers near-identical spectral properties to Alexa Fluor 647 but at a more accessible price point . With excitation/emission maxima of 649/672 nm, it is fully compatible with standard 633 nm and 647 nm laser lines and Cy5/APC filter cubes, allowing seamless integration into existing flow cytometry and microscopy workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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